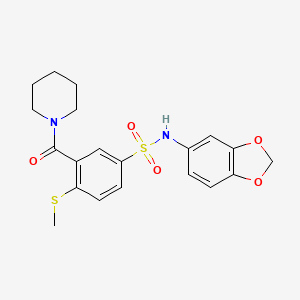
2-(4-methoxy-3-methylphenyl)-N-(3-methoxyphenyl)acetamide
Descripción general
Descripción
2-(4-Methoxy-3-methylphenyl)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of methoxy and methyl groups attached to a phenyl ring, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxy-3-methylphenyl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-3-methylphenylboronic acid and 3-methoxyphenylamine.
Coupling Reaction: A coupling reaction is performed using a palladium catalyst to form the desired acetamide linkage.
Reaction Conditions: The reaction is carried out under inert atmosphere, typically using a solvent such as tetrahydrofuran or dimethylformamide, at elevated temperatures (around 80-100°C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methoxy-3-methylphenyl)-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of analgesic or anti-inflammatory drugs.
Material Science: It can be used in the synthesis of polymers or as a precursor for advanced materials with specific properties.
Biological Studies: Its interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in pain and inflammation pathways.
Pathways Involved: The compound could modulate signaling pathways related to pain perception or inflammatory response, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)-N-(3-methoxyphenyl)acetamide: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)-N-(3-methoxyphenyl)acetamide: Lacks the methoxy group on the phenyl ring.
Uniqueness: The presence of both methoxy and methyl groups in 2-(4-methoxy-3-methylphenyl)-N-(3-methoxyphenyl)acetamide provides unique steric and electronic properties, which can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
Propiedades
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-9-13(7-8-16(12)21-3)10-17(19)18-14-5-4-6-15(11-14)20-2/h4-9,11H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCQOEWKXBNIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(3,4-difluorobenzyl)-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4812600.png)
![benzyl [(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetate](/img/structure/B4812608.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4812610.png)
![5-(3-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4812613.png)

![2-({[3-(CYCLOHEXYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID](/img/structure/B4812630.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pentan-2-ylurea](/img/structure/B4812632.png)
![2-(2,4-dimethylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4812640.png)
![N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4812642.png)
![2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4812644.png)
![6-hydroxy-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B4812646.png)

![4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4812649.png)

